3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine
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Overview
Description
. It is known for its effectiveness in controlling a wide range of fungal diseases in crops.
Scientific Research Applications
Chemistry: In chemistry, Fluazinam is used as a reagent in organic synthesis and as a model compound for studying chemical reactions involving trifluoromethyl groups.
Biology: Fluazinam has been studied for its biological activity, particularly its fungicidal properties, which make it valuable in agricultural research.
Medicine: While not commonly used in medicine, Fluazinam's chemical structure has been of interest in the development of new pharmaceuticals.
Industry: In the agricultural industry, Fluazinam is widely used as a fungicide to protect crops from fungal infections, thereby improving crop yield and quality.
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The synthesis of tfmp derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluazinam involves multiple steps, starting with the chlorination of pyridine derivatives followed by nitration and trifluoromethylation. The reaction conditions typically require the use of strong acids and oxidizing agents under controlled temperatures.
Industrial Production Methods: In an industrial setting, Fluazinam is produced through a series of chemical reactions that involve the careful control of reaction parameters to ensure the purity and yield of the final product. The process includes the use of large-scale reactors and purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Fluazinam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and functionalization.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the use of nucleophiles and electrophiles under specific conditions to replace functional groups.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the final compound.
Comparison with Similar Compounds
Triflumizole
Flutriafol
Tebuconazole
Uniqueness: Fluazinam is unique in its broad-spectrum activity and low environmental persistence compared to other fungicides. Its specific chemical structure allows it to target a wide range of fungal pathogens effectively.
This comprehensive overview provides a detailed understanding of 3-Chloro-2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-5-(trifluoromethyl)pyridine, highlighting its synthesis, applications, and mechanisms
Properties
IUPAC Name |
3-chloro-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4ClF6N3O4S/c14-7-1-6(13(18,19)20)4-21-11(7)28-10-8(22(24)25)2-5(12(15,16)17)3-9(10)23(26)27/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKQJJPBIQFZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4ClF6N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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